Cas no 2229249-41-4 ({1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol)

{1-(4,5,6,7-Tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol is a cyclopropyl-substituted benzothiophene derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a tetrahydrobenzothiophene core and a hydroxymethylcyclopropyl moiety, offers versatility as an intermediate in synthetic chemistry. The compound's rigid cyclopropyl group may enhance metabolic stability, while the hydroxymethyl functionality provides a handle for further derivatization. Its lipophilic character suggests utility in designing bioactive molecules with improved membrane permeability. The tetrahydrobenzothiophene scaffold is known to confer favorable electronic properties, making this compound of interest for developing kinase inhibitors or other small-molecule therapeutics. Careful handling is recommended due to the reactive alcohol group.
{1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol structure
2229249-41-4 structure
Product Name:{1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol
CAS No:2229249-41-4
MF:C13H18OS
MW:222.346422672272
CID:6415677
PubChem ID:165628479
Update Time:2025-06-13

{1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol Chemical and Physical Properties

Names and Identifiers

    • {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol
    • 2229249-41-4
    • {1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]cyclopropyl}methanol
    • EN300-1767040
    • Inchi: 1S/C13H18OS/c14-9-13(5-6-13)7-10-8-15-12-4-2-1-3-11(10)12/h8,14H,1-7,9H2
    • InChI Key: OBEIKMNFFRUSGU-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=C1CCCC2)CC1(CO)CC1

Computed Properties

  • Exact Mass: 222.10783637g/mol
  • Monoisotopic Mass: 222.10783637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 48.5Ų

{1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol Pricemore >>

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{1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol Related Literature

Additional information on {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol

Introduction to {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol (CAS No. 2229249-41-4)

{1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2229249-41-4, belongs to a class of molecules that exhibit promising biological activities. The intricate molecular framework of this compound, characterized by a cyclopropyl group and a benzothiophene moiety, makes it a subject of intense research interest for its potential applications in drug development.

The benzothiophene ring system is a key feature of this compound, contributing to its chemical stability and reactivity. Benzothiophenes are well-known for their presence in various natural products and pharmaceuticals, often serving as bioactive scaffolds. The presence of the tetrahydropyran ring in the benzothiophene moiety further enhances the compound's complexity and potential for diverse biological interactions. This structural motif has been extensively studied for its role in modulating various biological pathways, making it a valuable component in the design of novel therapeutic agents.

The cyclopropyl group attached to the benzothiophene scaffold introduces additional rigidity to the molecule, which can influence its binding affinity and selectivity. Cyclopropyl-containing compounds have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The combination of these structural elements in {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol suggests that it may possess unique pharmacological profiles suitable for addressing specific therapeutic challenges.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol and target proteins. Studies have indicated that this compound may interact with enzymes and receptors involved in critical biological processes, such as signal transduction and metabolic pathways. Such interactions are often pivotal in the development of drugs that can modulate these processes for therapeutic benefit.

The synthesis of {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to access such molecules with high efficiency and purity. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular framework. These advancements have not only facilitated the production of this compound but also opened up new avenues for exploring its potential applications.

In vitro studies have begun to unravel the pharmacological properties of {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol. Initial findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The precise mechanism of action remains under investigation, but preliminary data indicate that it may interfere with key signaling pathways by binding to specific target proteins. These observations highlight the potential of this compound as a lead molecule for further drug development.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Compounds derived from natural sources often exhibit high bioactivity and selectivity due to their evolutionary optimization. The benzothiophene scaffold found in {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol is reminiscent of several bioactive natural products known for their therapeutic effects. By leveraging these natural templates, researchers can design molecules with enhanced pharmacological properties.

Future directions in the study of {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol include exploring its pharmacokinetic profile and potential clinical applications. Preclinical studies are necessary to evaluate its safety and efficacy before moving into human trials. Additionally, investigating derivatives of this compound may reveal novel analogs with improved biological activity or reduced side effects. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design will be crucial in accelerating these efforts.

The growing interest in heterocyclic compounds like benzothiophenes underscores their significance in medicinal chemistry. These molecules offer a rich structural diversity that can be exploited for developing new drugs targeting various diseases. {1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylcyclopropyl}methanol exemplifies how intricate molecular structures can lead to compounds with promising therapeutic potential. As research continues to uncover new applications for this class of molecules,their role in addressing unmet medical needs is likely to expand significantly。

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